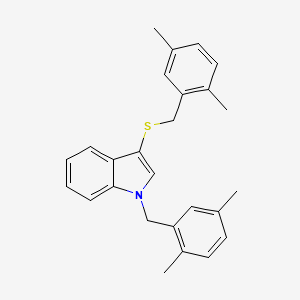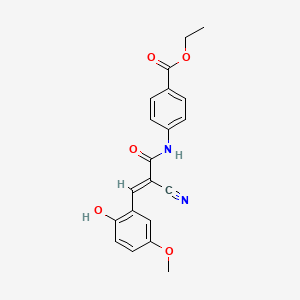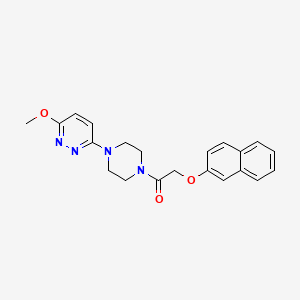![molecular formula C22H27N5 B2559414 7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 877782-97-3](/img/structure/B2559414.png)
7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various methods . For instance, a new pyrazolo[1,5-a]pyrimidine derivative was synthesized by a three-step synthesis process . The synthesis process was characterized by infrared and mass spectroscopy, 1H NMR, elemental analyses, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidine derivatives involve various processes . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Applications De Recherche Scientifique
Anticancer Activity
This compound has demonstrated significant inhibitory activity against cancer cell lines such as K562 and MKN45 . The structural features of the compound, including the pyrazolo[1,5-a]pyrimidine core, contribute to its potential as an antitumor agent. The ability to interfere with cancer cell proliferation makes it a candidate for further research in cancer therapeutics.
Biological Activity Characterization
The biological activity of this compound extends beyond its anticancer properties. It has been structurally characterized and evaluated for various biological activities, which include antifungal, antibacterial, analgesic, and anti-inflammatory effects . These diverse biological activities make it a versatile molecule for pharmacological research.
Crystal Structure Analysis
The crystal structure of this compound has been determined, revealing that the pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring adopts a chair conformation . This information is crucial for understanding the compound’s interactions at the molecular level and can guide the design of analogs with improved efficacy and selectivity.
Synthesis Methods
Recent advancements in the synthesis of piperazine derivatives highlight the importance of this compound’s structural moiety . The methods for synthesizing such compounds, including the one , are vital for producing them in sufficient quantities for research and potential therapeutic use.
Cytotoxic Evaluation
The compound has been subjected to cytotoxic evaluations, particularly against MCF-7 cancer cells, using assays like the MTT assay . These studies are essential for determining the compound’s potential toxicity to healthy cells and its safety profile.
Drug Design and Development
The structural motif of pyrazolo[1,5-a]pyrimidine is being explored for the design and development of new drugs . Its incorporation into drug candidates aims to improve selectivity for certain biological targets, such as isoform δ of PI3K, which is a promising approach for creating more effective and selective therapeutic agents.
Orientations Futures
The future directions for the research and development of pyrazolo[1,5-a]pyrimidine derivatives include the design, synthesis, and production of more potent and effective therapeutic agents to treat human diseases . This is based on the previous findings of biological effectiveness of pyrazolo[1,5-a]pyrimidine derivatives and the continuation of research programs for the synthesis of new compounds exhibiting biological activity .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 4 (cdk4) and ampk-related kinase 5 (ark5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (like cdk4 and ark5) and inhibit their activity . This inhibition could lead to changes in the cell cycle and energy metabolism pathways, affecting the growth and proliferation of cells.
Biochemical Pathways
Based on the potential targets, it can be inferred that this compound may affect the cell cycle and energy metabolism pathways . The downstream effects could include altered cell growth and proliferation, potentially leading to cell death in the case of cancer cells.
Result of Action
Similar compounds have been found to induce apoptosis (programmed cell death) in tumor cells at certain concentrations . This suggests that 7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine might have similar effects.
Propriétés
IUPAC Name |
7-(4-cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-17-15-21(26-13-11-25(12-14-26)19-9-5-6-10-19)27-22(24-17)20(16-23-27)18-7-3-2-4-8-18/h2-4,7-8,15-16,19H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNGTLTWSHKPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4CCCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559335.png)
![(2-(3-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2559336.png)
![2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2559339.png)

![5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2559342.png)
![5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2559343.png)

![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2559348.png)
![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2559350.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2559352.png)
![1-[5-(4-Nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2559354.png)